Cas no 63551-41-7 (2-tert-butyl-6-ethylphenol)

2-tert-butyl-6-ethylphenol structure
2-tert-butyl-6-ethylphenol structure
Product Name:2-tert-butyl-6-ethylphenol
CAS No:63551-41-7
MF:C12H18O
MW:178.270723819733
CID:960456
PubChem ID:206001
Update Time:2025-04-19

2-tert-butyl-6-ethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-6-ethylphenol
    • Phenol, 2-tert-butyl-6-ethyl-
    • 2-(1,1-Dimethylethyl)-6-ethylphenol
    • A1-38403
    • EINECS 264-308-9
    • 63551-41-7
    • UNII-9AA98H4WWN
    • DTXSID40212948
    • DB-314365
    • 2-(1,1-dimethyl-ethyl)-6-ethyl-phenol
    • Phenol, 2-(1,1-dimethylethyl)-6-ethyl-
    • SCHEMBL57139
    • NS00035489
    • 2-(tert-Butyl)-6-ethylphenol
    • APIQWHVRWQYLFW-UHFFFAOYSA-N
    • MB24005
    • 9AA98H4WWN
    • Inchi: 1S/C12H18O/c1-5-9-7-6-8-10(11(9)13)12(2,3)4/h6-8,13H,5H2,1-4H3
    • InChI Key: APIQWHVRWQYLFW-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C(C)(C)C)CC

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.951±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 238.3±9.0 ºC (760 Torr),
  • Flash Point: 106.5±7.2 ºC,
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 20.23
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